molecular formula C8H10N2O3S B11487529 3-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoic acid

3-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoic acid

Cat. No.: B11487529
M. Wt: 214.24 g/mol
InChI Key: OHXCUDNQSRMZCI-UHFFFAOYSA-N
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Description

3-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoic acid is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine bases are one of the main components of nucleic acids, and their derivatives have been found to exhibit various biological activities, including anticancer, antitubercular, and anti-HIV properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoic acid can be achieved through the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of potassium carbonate in aqueous ethanol at room temperature . The reaction conditions are as follows:

    Reactants: 6-methyl-2-thiouracil, ethyl chloroacetate

    Solvent: Aqueous ethanol

    Catalyst: Potassium carbonate

    Temperature: Room temperature

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Aliphatic Amines: Used in substitution reactions to form acetamides.

    Hydrazine Hydrate: Used to form hydrazinyl derivatives.

    Aniline: Used to form anilinopyrimidine derivatives.

Major Products Formed

    Acetamides: Formed from reactions with aliphatic amines.

    Hydrazinyl Derivatives: Formed from reactions with hydrazine hydrate.

    Anilinopyrimidine Derivatives: Formed from reactions with aniline.

Mechanism of Action

The mechanism of action of 3-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoic acid involves its interaction with nucleic acids and enzymes. The compound can inhibit the activity of certain enzymes involved in nucleic acid synthesis, leading to its potential therapeutic effects . The molecular targets and pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to undergo various chemical reactions and exhibit potential biological activities. Its ability to interact with nucleic acids and enzymes makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

IUPAC Name

3-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoic acid

InChI

InChI=1S/C8H10N2O3S/c1-5-4-6(11)10-8(9-5)14-3-2-7(12)13/h4H,2-3H2,1H3,(H,12,13)(H,9,10,11)

InChI Key

OHXCUDNQSRMZCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)SCCC(=O)O

Origin of Product

United States

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